Regioselectivity of Nucleophilic Nitro-Group Displacement: 2-Chloro-4,5-dinitrotoluene vs. 2-Chloro-5,6-dinitrotoluene
In a direct comparative study, Morgan and Jones (1921) demonstrated that 2‑chloro‑4,5‑dinitrotoluene reacts with ammonia and primary amines (methylamine, aniline) to displace exclusively the 5‑nitro group, while under identical conditions 2‑chloro‑5,6‑dinitrotoluene undergoes displacement of the 6‑nitro group rather than the 5‑nitro group [1]. This regiodivergence is a direct consequence of the different positioning of the two nitro groups relative to the chlorine and methyl substituents, enabling divergent synthetic pathways from structurally isomeric starting materials [1]. The reaction with aniline in boiling ethanol (36 h) yielded a reddish‑orange crystalline condensation product from 2‑chloro‑4,5‑dinitrotoluene, whereas 2‑chloro‑5,6‑dinitrotoluene gave a distinct product arising from displacement at position 6 [1].
| Evidence Dimension | Position of nitro group displaced by ammonia / primary amines |
|---|---|
| Target Compound Data | 5‑NO₂ group displaced |
| Comparator Or Baseline | 2‑Chloro‑5,6‑dinitrotoluene: 6‑NO₂ group displaced (5‑NO₂ retained) |
| Quantified Difference | Qualitative regiodivergence; products are constitutional isomers |
| Conditions | Ammonia, methylamine, or aniline in warm ethanol; 36 h at reflux (for aniline) |
Why This Matters
For synthetic chemists designing a route that requires a specific amino‑nitro‑chloro‑toluene intermediate, selection of the correct chlorodinitrotoluene isomer is mandatory to avoid generating an undesired constitutional isomer that may be difficult to separate and may derail subsequent steps.
- [1] Morgan, G. T.; Jones, L. A. XXI.—ortho-Chlorodinitrotoluenes. Part II. J. Chem. Soc., Trans. 1921, 119, 187–192. DOI: 10.1039/CT9211900187. View Source
